molecular formula C16H20ClNO B14787982 2-[1-(1-Phenylethylamino)ethyl]phenol;hydrochloride

2-[1-(1-Phenylethylamino)ethyl]phenol;hydrochloride

Cat. No.: B14787982
M. Wt: 277.79 g/mol
InChI Key: HVKCYZJQPVZHNR-UHFFFAOYSA-N
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Description

2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural features, which include a phenol group and an aminoethyl side chain, making it a versatile molecule in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride typically involves the reaction of ®-1-phenylethylamine with a suitable phenolic compound under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the desired reaction pathway. Common reagents used in the synthesis include hydrochloric acid, which facilitates the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the aminoethyl side chain can interact with hydrophobic pockets, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • **2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol
  • **2-((S)-1-((®-1-Phenylethyl)amino)ethyl)phenol
  • **2-(®-1-(((S)-1-Phenylethyl)amino)ethyl)phenol

Uniqueness

2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound in stereoselective synthesis and pharmacological research .

Properties

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

2-[1-(1-phenylethylamino)ethyl]phenol;hydrochloride

InChI

InChI=1S/C16H19NO.ClH/c1-12(14-8-4-3-5-9-14)17-13(2)15-10-6-7-11-16(15)18;/h3-13,17-18H,1-2H3;1H

InChI Key

HVKCYZJQPVZHNR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2O.Cl

Origin of Product

United States

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